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molecular formula C11H10O4S B8710882 Napthalene sulfonic acid formaldehyde CAS No. 577773-56-9

Napthalene sulfonic acid formaldehyde

Cat. No. B8710882
M. Wt: 238.26 g/mol
InChI Key: NVVZQXQBYZPMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08324143B2

Procedure details

To a reaction vessel equipped with a stirrer and temperature controller were added 21 parts of naphthalenesulfonic acid and 10 parts of ultrapure water. While keeping the temperature of the system at 80 C under stirring, 8 parts of 37% formaldehyde was added dropwise over 3 hours. After completion of the dropwise addition, the reaction mixture was heated to 105 C and the reaction was continued for 25 hours. Thereafter, the reaction mixture was cooled to room temperature (ca. 25 C) and, while keeping the temperature at 25 C in a water bath, DBU was added gradually to adjust the pH to 6.5 (ca. 15 parts of DBU was used). The solid content was adjusted to 40% by addition of ultrapure water to thereby obtain a 40% aqueous solution of a DBU salt of naphthalenesulfonic acid-formalin condensate (B-2), a polymeric anionic surfactant. In addition, the Mw of (B-2) was 5,000.
Quantity
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Type
reactant
Reaction Step One
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solvent
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Identifiers

REACTION_CXSMILES
[C:1]1([S:11]([OH:14])(=[O:13])=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[CH2:15]=[O:16].[CH2:17]1[CH2:27][CH2:26][N:25]2[C:20](=[N:21][CH2:22][CH2:23][CH2:24]2)[CH2:19][CH2:18]1>O>[CH2:17]1[CH2:27][CH2:26][N:25]2[C:20](=[N:21][CH2:22][CH2:23][CH2:24]2)[CH2:19][CH2:18]1.[C:1]1([S:11]([OH:14])(=[O:12])=[O:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[CH2:15]=[O:16] |f:5.6|

Inputs

Step One
Name
Quantity
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Type
reactant
Smiles
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Type
solvent
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Step Two
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Type
reactant
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Type
reactant
Smiles
C1CCC2=NCCCN2CC1
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reactant
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Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a reaction vessel equipped with a stirrer
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated to 105 C

Outcomes

Product
Details
Reaction Time
25 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%
Name
Type
product
Smiles
C1CCC2=NCCCN2CC1
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)S(=O)(=O)O.C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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